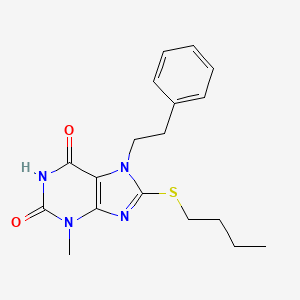

8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

To synthesize 8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, a multi-step reaction process is typically employed:

Initial Formation of the Purine Ring: : Starting with the appropriate substituted aniline, the purine ring is constructed through a series of reactions including nitration, reduction, and cyclization.

Substitution Reaction: : The resulting intermediate undergoes a substitution reaction with butylsulfanyl chloride to introduce the butylsulfanyl group.

Final Alkylation: : The compound is alkylated with 2-phenylethyl bromide under basic conditions to attach the phenylethyl group.

Industrial Production Methods: Industrial production often involves the use of microwave-assisted synthesis to speed up the reaction times and improve yields. Solvent-free conditions or environmentally friendly solvents are preferred to make the process greener.

Analyse Chemischer Reaktionen

Types of Reactions

8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione undergoes several types of chemical reactions:

Oxidation: : The butylsulfanyl group can be oxidized to sulfoxides or sulfones.

Reduction: : Selective reduction reactions can target the nitro or imino groups if present.

Substitution: : The methyl and phenylethyl groups can be substituted under specific conditions to form derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: : Electrophilic reagents like alkyl halides in the presence of strong bases.

Major Products

Oxidation: : Sulfoxides and sulfones.

Reduction: : Amines and alcohols depending on the reduction site.

Substitution: : New purine derivatives with varied functional groups.

Wissenschaftliche Forschungsanwendungen

In Chemistry

Catalysis: : As a ligand in transition metal catalysis, it helps in various organic transformations.

Molecular Probes: : Used to study purine metabolism and binding interactions in biological systems.

In Biology

DNA/RNA Interaction Studies: : Its structural similarity to nucleotides makes it useful in studying nucleotide-protein interactions.

Enzyme Inhibition: : Acts as an inhibitor for certain enzymes like xanthine oxidase, which is involved in purine metabolism.

In Medicine

Anticancer Research: : Investigated for its potential to inhibit cancer cell growth.

Neurological Studies: : Explored for its effects on neurotransmitter modulation and potential treatment for neurological disorders.

In Industry

Pharmaceutical Development: : A precursor for various drugs targeting purine metabolic pathways.

Agricultural Chemicals: : Used in the development of certain pesticides and fungicides.

Wirkmechanismus

The mechanism by which 8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione exerts its effects largely revolves around its interaction with enzymes and receptors in purine metabolic pathways. The butylsulfanyl and phenylethyl groups contribute to its binding affinity, while the purine core mimics natural substrates, leading to competitive inhibition.

Vergleich Mit ähnlichen Verbindungen

8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its dual functional groups (butylsulfanyl and phenylethyl) which impart specific chemical properties:

Similar Compounds

Caffeine: : A naturally occurring purine with stimulant properties.

Theobromine: : Another purine alkaloid, primarily found in cocoa beans.

Allopurinol: : Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

The combination of sulfur and aromatic groups provides distinctive reactivity and binding characteristics.

It has a broader range of applications due to its versatile functional groups.

This compound is a fascinating subject for further research due to its diverse applications and unique chemical properties.

Eigenschaften

IUPAC Name |

8-butylsulfanyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-3-4-12-25-18-19-15-14(16(23)20-17(24)21(15)2)22(18)11-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJCWZDELXMWRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide](/img/structure/B2803553.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2803555.png)

![3-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2803556.png)

![N-{[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2803557.png)

![N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2803561.png)

![3-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2803565.png)

![(Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2803567.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2803573.png)